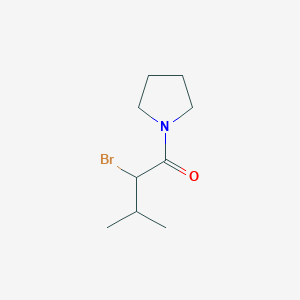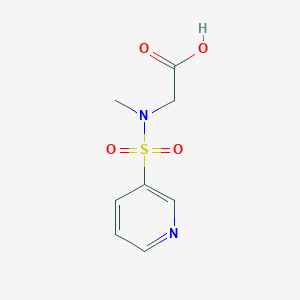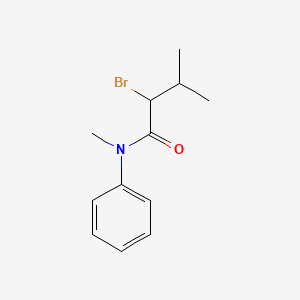amine CAS No. 1017031-66-1](/img/structure/B3199679.png)
[1-(2-Methoxyphenyl)ethyl](propyl)amine
描述
“1-(2-Methoxyphenyl)ethylamine” is a chemical compound with the CAS Number: 1017031-66-1 . It has a molecular weight of 193.29 . The IUPAC name for this compound is N-[1-(2-methoxyphenyl)ethyl]-1-propanamine . It is typically stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “1-(2-Methoxyphenyl)ethylamine” is 1S/C12H19NO/c1-4-9-13-10(2)11-7-5-6-8-12(11)14-3/h5-8,10,13H,4,9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“1-(2-Methoxyphenyl)ethylamine” is a liquid at room temperature . It has a molecular weight of 193.29 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.作用机制
Target of Action
1-(2-Methoxyphenyl)ethylamine is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . The primary targets of amines are typically receptors or enzymes in the body that have a binding site for the specific amine.
Mode of Action
The nitrogen atom in the amine has a lone pair of electrons, which can form a bond with a receptor or enzyme, leading to a change in the receptor’s or enzyme’s activity .
Biochemical Pathways
Amines can participate in a wide range of biochemical reactions, including those involving enzymes and receptors . They can act as neurotransmitters, influence mood and emotion, and play a role in many other physiological and pathological processes .
Pharmacokinetics
Amines are generally well-absorbed and can distribute throughout the body due to their small size and ability to form hydrogen bonds . They can be metabolized by various enzymes, including monoamine oxidase , and excreted in the urine .
Result of Action
Amines can have a wide range of effects depending on their specific structure and the receptors or enzymes they interact with . These effects can include changes in cell signaling, neurotransmission, and other physiological processes .
Action Environment
The action of 1-(2-Methoxyphenyl)ethylamine can be influenced by various environmental factors. These can include the pH of the environment, which can affect the protonation state of the amine, and thus its ability to bind to targets . Other factors can include the presence of other molecules that can interact with the amine, and physiological factors such as temperature and blood flow .
实验室实验的优点和局限性
[1-(2-Methoxyphenyl)ethyl](propyl)amine has several advantages for use in lab experiments. It is a potent stimulant and can be used to study the effects of dopamine, serotonin, and norepinephrine on the central nervous system. This compound is also relatively easy to synthesize and can be obtained from commercial sources. However, this compound has several limitations for use in lab experiments. It is a controlled substance in many countries and requires a license to handle. The use of this compound in lab experiments requires strict adherence to safety protocols to prevent exposure to the substance.
未来方向
There are several future directions for the study of [1-(2-Methoxyphenyl)ethyl](propyl)amine. One area of research is the development of new drugs that are structurally similar to this compound but have fewer side effects. Another area of research is the study of the long-term effects of this compound on the central nervous system. The effects of this compound on the brain and behavior are not well understood, and further research is needed to fully understand its mechanism of action. Additionally, the use of this compound in the treatment of psychiatric disorders such as depression and anxiety is an area of research that requires further investigation.
科学研究应用
[1-(2-Methoxyphenyl)ethyl](propyl)amine has been used in scientific research to study its effects on the central nervous system. This compound acts as a dopamine reuptake inhibitor and increases the release of dopamine in the brain. It also acts as a serotonin reuptake inhibitor and increases the release of serotonin in the brain. These effects make this compound a potent stimulant and have been studied to understand its mechanism of action.
安全和危害
The safety information for “1-(2-Methoxyphenyl)ethylamine” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms .
属性
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-9-13-10(2)11-7-5-6-8-12(11)14-3/h5-8,10,13H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUOYYFCEHNZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017031-66-1 | |
| Record name | [1-(2-methoxyphenyl)ethyl](propyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B3199598.png)


![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)







![2-[4-(Pyridin-4-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199704.png)
![N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199709.png)
![[1-(3-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199716.png)